Ácido 1,5-naftiridina-2-carboxílico

Descripción general

Descripción

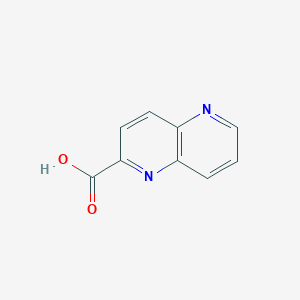

1,5-Naphthyridine-2-carboxylic acid is a heterocyclic compound . It is a derivative of naphthyridine, a class of compounds that have significant importance in the field of medicinal chemistry due to their wide range of biological activities .

Synthesis Analysis

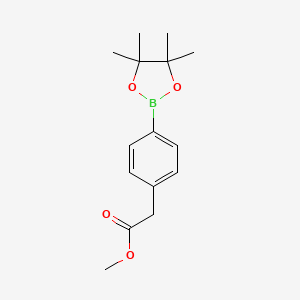

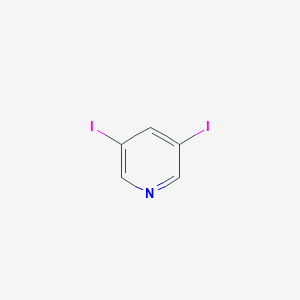

The synthesis of 1,5-naphthyridine derivatives, including 1,5-Naphthyridine-2-carboxylic acid, has been reported in several studies. One common method is the cross-coupling reaction of commercially available 2-iodo-1,5-naphthyridine with aromatic and heteroaromatic boronic acids through the Suzuki reaction . This process has been found to yield the desired products in high yields .Molecular Structure Analysis

The molecular structure of 1,5-Naphthyridine-2-carboxylic acid consists of a naphthyridine ring with a carboxylic acid group attached at the 2-position . The molecular weight of this compound is 174.16 .Chemical Reactions Analysis

1,5-Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . These reactions can be used to modify the structure of the compound and introduce new functional groups, potentially altering its properties and biological activities.Aplicaciones Científicas De Investigación

Química Medicinal: Actividad Biológica

Los derivados de 1,5-naftiridina son de gran importancia en la química medicinal debido a su amplia gama de actividades biológicas. Se han estudiado por su posible uso en el tratamiento de diversas enfermedades y son conocidos por su reactividad con diferentes reactivos, lo cual es crucial para el desarrollo de nuevos productos farmacéuticos .

Estrategias de Síntesis

La síntesis de 1,5-naftiridinas es un área clave de investigación. Se han desarrollado diversas estrategias para crear estos compuestos, que son esenciales para explorar sus aplicaciones en diferentes campos. La capacidad de sintetizar estos compuestos de manera eficiente abre nuevas oportunidades de investigación .

Reactividad con Reactivos

Los compuestos de 1,5-naftiridina exhiben patrones de reactividad interesantes al interactuar con reactivos electrófilos o nucleófilos. Esta reactividad es valiosa para modificaciones químicas y la creación de derivados con propiedades específicas para aplicaciones específicas .

Formación de Complejos Metálicos

Estos compuestos pueden actuar como ligandos, formando complejos con metales como el paladio. El estudio de estos complejos es importante para comprender el comportamiento químico de las 1,5-naftiridinas y para posibles aplicaciones en catálisis y ciencia de materiales .

Reacciones de Oxidación y Reducción

Las 1,5-naftiridinas sufren diversas reacciones de oxidación y reducción, que son procesos fundamentales en la química orgánica. Estas reacciones pueden alterar las propiedades de los compuestos, lo que lleva a nuevas aplicaciones en la investigación científica .

Reacciones de Acoplamiento Cruzado

Las reacciones de acoplamiento cruzado que involucran 1,5-naftiridinas son cruciales para crear una variedad de moléculas funcionalizadas. Estas reacciones son instrumentales en el campo de la química orgánica sintética y tienen implicaciones para el desarrollo de nuevos fármacos y materiales .

Safety and Hazards

Direcciones Futuras

Naphthyridine derivatives, including 1,5-Naphthyridine-2-carboxylic acid, continue to be of interest in the field of medicinal chemistry due to their wide range of biological activities . Future research may focus on further exploring the synthesis, reactivity, and applications of these compounds, as well as their potential use in the development of new therapeutic agents .

Mecanismo De Acción

Target of Action

1,5-Naphthyridine-2-carboxylic acid is a derivative of 1,5-naphthyridine These compounds are known to exhibit a variety of biological activities, suggesting they interact with multiple targets .

Mode of Action

1,5-naphthyridines are known to react readily with alkyl halides to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . Additionally, 1,5-naphthyridine has been observed to act as a ligand coordinating to Pd(II), forming complexes in aqueous solutions .

Biochemical Pathways

The broad biological activities of 1,5-naphthyridine derivatives suggest that they may interact with and influence multiple biochemical pathways .

Result of Action

The wide range of biological activities exhibited by 1,5-naphthyridine derivatives suggests that they may have diverse molecular and cellular effects .

Action Environment

The reactivity of 1,5-naphthyridines with various reagents suggests that their action may be influenced by the chemical environment .

Propiedades

IUPAC Name |

1,5-naphthyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)8-4-3-6-7(11-8)2-1-5-10-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFUFRWRMISKRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60497750 | |

| Record name | 1,5-Naphthyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

49850-62-6 | |

| Record name | 1,5-Naphthyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Naphthyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

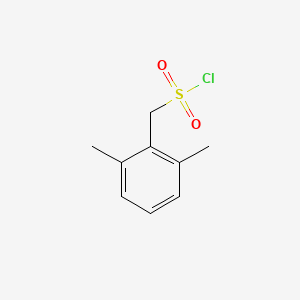

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1,5-Naphthyridine-2-carboxylic acid derivatives suitable for developing luminescent materials?

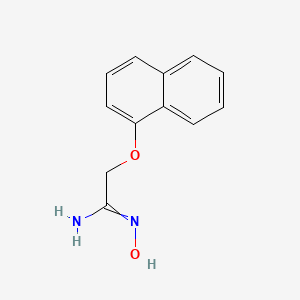

A: 1,5-Naphthyridine-2-carboxylic acid derivatives can act as ligands for lanthanide ions, specifically Europium(III), forming stable complexes. [] These complexes exhibit strong luminescence in aqueous solutions, making them attractive candidates for bioimaging agents and pH probes. []

Q2: How does the structure of the 1,5-Naphthyridine-2-carboxylic acid derivative affect the luminescence of the Europium(III) complex?

A: The presence of specific functional groups on the 1,5-Naphthyridine-2-carboxylic acid scaffold influences the luminescence properties. For example, introducing a cyano group at the 7-position (as in 7-cyano-8-hydroxy-1,5-naphthyridine-2-carboxylic acid) leads to a decrease in the quantum yield and lifetime of the resulting Europium(III) complex compared to the complex with the unsubstituted ligand (8-hydroxy-1,5-naphthyridine-2-carboxylic acid). [] This highlights the importance of structural modifications in tuning the luminescent behavior of these complexes.

Q3: Can these Europium(III) complexes be used as pH sensors?

A: Yes, both the Europium(III) complexes formed with 8-hydroxy-1,5-naphthyridine-2-carboxylic acid and 7-cyano-8-hydroxy-1,5-naphthyridine-2-carboxylic acid demonstrate pH-sensitive luminescence. [] Their emission intensity changes reversibly with varying pH values. The "turn-on" of the Europium(III) emission upon increasing pH is attributed to the change in the ligand structure from the keto form to the enol anion form. [] This structural change affects the absorption band and reduces quenching effects, leading to enhanced luminescence.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol](/img/structure/B1353103.png)